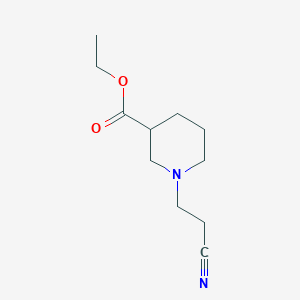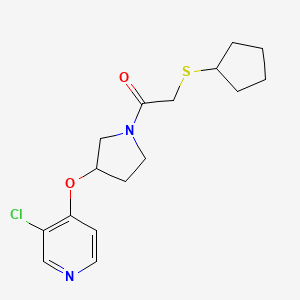
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-based compounds and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer a versatile scaffold for drug discovery. They are appreciated for their ability to explore pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called “pseudorotation” (Li Petri et al., 2021). This class of compounds, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, has been explored for various biological activities. The review by Li Petri et al. (2021) delves into bioactive molecules featuring pyrrolidine rings, highlighting their target selectivity and the influence of steric factors on biological activity.
Pyrrolidone-based Surfactants
Pyrrolidone and its derivatives, recognized for their surface-active properties, have been investigated for their ability to interact synergistically with anionic surfactants. This interaction is attributed to the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion, leading to a variety of applications in improving water solubility, compatibility, and solvency of surfactants (Login, 1995).
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-14-9-18-7-5-15(14)21-12-6-8-19(10-12)16(20)11-22-13-3-1-2-4-13/h5,7,9,12-13H,1-4,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQSOEIOCHGBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

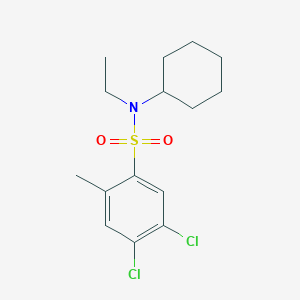
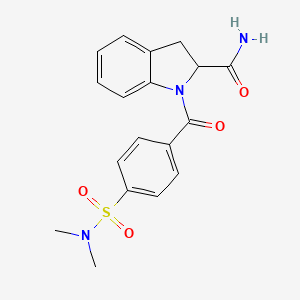

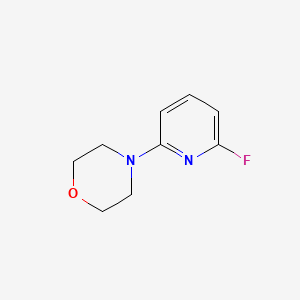
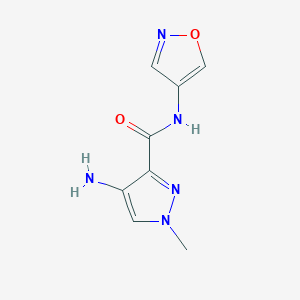
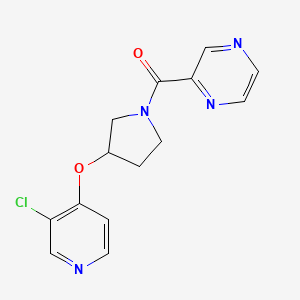
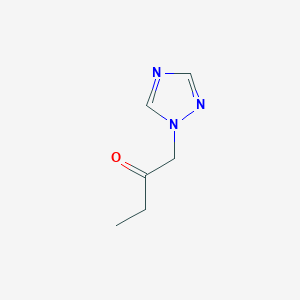
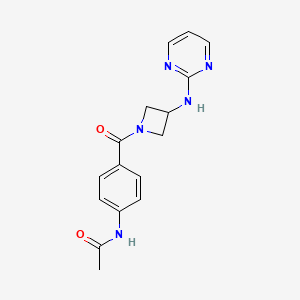
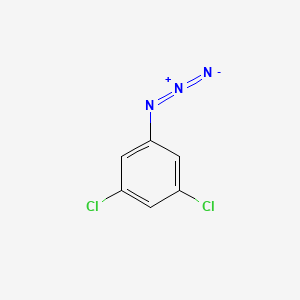
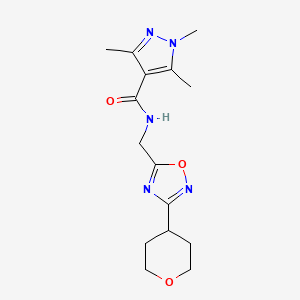
![[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2625953.png)
